4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that features a combination of dichlorobenzoyl, carbohydrazonoyl, methoxyphenyl, and bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:
Formation of 2,4-Dichlorobenzoyl Hydrazone: This step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate under controlled conditions to form the hydrazone derivative.
Methoxylation: The hydrazone derivative is then reacted with 2-methoxyphenyl isocyanate to introduce the methoxyphenyl group.
Bromination: Finally, the compound is brominated using bromine or a brominating agent to form the 3-bromobenzoate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromobenzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: Shares the dichlorobenzoyl group but lacks the carbohydrazonoyl, methoxyphenyl, and bromobenzoate groups.
3,4-Dichlorobenzyl Chloride: Contains the dichlorobenzyl group but differs in the overall structure and functional groups.
Uniqueness
4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
769143-08-0 |
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Molecular Formula |
C22H15BrCl2N2O4 |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H15BrCl2N2O4/c1-30-20-9-13(12-26-27-21(28)17-7-6-16(24)11-18(17)25)5-8-19(20)31-22(29)14-3-2-4-15(23)10-14/h2-12H,1H3,(H,27,28)/b26-12+ |
InChI Key |
WQEVDGPQRLZZJC-RPPGKUMJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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